N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide
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Overview
Description
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide is a complex organic compound that features a biphenyl group, a hydroxypropyl group, and a benzamide moiety with chloro and fluoro substituents
Mechanism of Action
Target of Action
The primary target of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide is the programmed cell death protein 1 (PD-1) and its ligand PD-L1 . These proteins play a crucial role in the immune system’s response to cancer cells. By targeting these proteins, the compound can potentially enhance the immune system’s ability to recognize and destroy cancer cells .
Mode of Action
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide interacts with its targets (PD-1 and PD-L1) by inhibiting their interaction . This inhibition prevents the downregulation of the immune response, allowing T cells to remain active and continue attacking cancer cells . The compound’s interaction with its targets results in changes to the immune response, potentially enhancing the body’s ability to fight cancer .
Biochemical Pathways
The compound affects the PD-1/PD-L1 pathway, which is a critical regulator of T-cell activity . By inhibiting the interaction between PD-1 and PD-L1, N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide can prevent the downregulation of T-cell activity, allowing for a more robust immune response . The downstream effects of this include enhanced T-cell activity and potentially improved outcomes in cancer treatment .
Pharmacokinetics
As a small molecule, it is expected to have good oral bioavailability and tissue penetration . These properties could potentially enhance its effectiveness as a therapeutic agent by ensuring that it can reach its targets within the body .
Result of Action
The molecular and cellular effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide’s action primarily involve the enhancement of T-cell activity . By inhibiting the interaction between PD-1 and PD-L1, the compound can prevent the downregulation of T-cell activity, leading to a more robust immune response . This can potentially result in improved outcomes in cancer treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide. For instance, the presence of other molecules in the body can affect the compound’s ability to reach its targets . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and effectiveness . Understanding these environmental influences is crucial for optimizing the use of the compound in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the formation of the biphenyl intermediate through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Hydroxypropylation: The biphenyl intermediate is then subjected to a hydroxypropylation reaction, often using an epoxide or a halohydrin in the presence of a base.
Amidation: The hydroxypropylated biphenyl is reacted with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Suzuki coupling and hydroxypropylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The hydroxypropyl group can be oxidized to a ketone or reduced to an alkane.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux.
Major Products
Substitution: Substituted derivatives with different nucleophiles.
Oxidation: Corresponding ketones.
Reduction: Corresponding alkanes.
Hydrolysis: 2-chloro-4-fluorobenzoic acid and 2-([1,1’-biphenyl]-4-yl)-2-hydroxypropylamine.
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Materials Science: The compound’s biphenyl and benzamide moieties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential as a drug lead.
Comparison with Similar Compounds
Similar Compounds
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxyethyl)-2-chloro-4-fluorobenzamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzamide: Lacks the fluoro substituent.
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-fluorobenzamide: Lacks the chloro substituent.
Uniqueness
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents on the benzamide ring, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFNO2/c1-22(27,14-25-21(26)19-12-11-18(24)13-20(19)23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13,27H,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZINCKBPRGGWBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C=C1)F)Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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